1-(4-Nitrophenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)ethanone
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Overview
Description
1-(4-Nitrophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a nitrophenyl group, a thiophene ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction with hydrazine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction of a phenyl precursor.
Formation of the Ethanone Moiety: The ethanone moiety can be formed through an acylation reaction.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might introduce carboxyl or hydroxyl groups.
Scientific Research Applications
1-(4-Nitrophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one may have several scientific research applications, including:
Medicinal Chemistry: The compound could be investigated for its potential as a pharmaceutical agent, particularly due to the presence of the nitrophenyl and pyridazine moieties, which are common in bioactive compounds.
Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound could be used as a probe to study biological processes, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of the nitrophenyl group suggests potential interactions with proteins through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
1-(4-Aminophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one: Similar structure but with an amino group instead of a nitro group.
1-(4-Nitrophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The unique combination of the nitrophenyl, thiophene, and pyridazine moieties in 1-(4-nitrophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one may confer specific chemical properties and biological activities that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C16H11N3O3S2 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylethanone |
InChI |
InChI=1S/C16H11N3O3S2/c20-14(11-3-5-12(6-4-11)19(21)22)10-24-16-8-7-13(17-18-16)15-2-1-9-23-15/h1-9H,10H2 |
InChI Key |
NRLGYDLJPAQWRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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